LogP Differentiation Among 5-Position Analogs
The target compound displays a calculated LogP of 2.57, which lies midway between the less lipophilic 5-methyl analog (LogP 1.63–1.75) and the more lipophilic 5-phenyl analog (LogP 3.11) [1]. This intermediate value is pertinent because many kinase ATP-binding pockets favor LogP in the 2–3 range; the 5-methyl analog may suffer from inadequate membrane permeability, while the 5-phenyl analog risks poor aqueous solubility [2].
| Evidence Dimension | Calculated octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.5697 |
| Comparator Or Baseline | 5-Methyl analog (CAS 331647-99-5): LogP = 1.6256 (ChemBase) / 1.7547 (ChemSrc); 5-Phenyl analog (CAS 294194-47-1): LogP = 3.1133; Unsubstituted core (CAS 378211-85-9): LogP = 0.4275 |
| Quantified Difference | ΔLogP = +0.94 vs. 5-methyl (ChemBase); ΔLogP = –0.54 vs. 5-phenyl; ΔLogP = +2.14 vs. unsubstituted core |
| Conditions | All LogP values calculated using JChem or equivalent predictive software; consistent methodology across sources allows cross-study comparison |
Why This Matters
This LogP value furnishes a balanced lipophilicity profile that neither the 5-methyl nor the 5-phenyl analog can simultaneously deliver, informing scaffold selection for oral bioavailability optimization.
- [1] ChemBase. 5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid – Calculated Properties. LogP = 1.6256. https://en.chembase.cn/molecule-10812.html (accessed 2026-05-04). View Source
- [2] Molbase. Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS 378211-85-9). LogP = 0.4275. https://qiye.molbase.cn (accessed 2026-05-04). View Source
